Flerobuterol hydrochloride

Receptor Binding Beta-Adrenoceptor Affinity Comparison

Procure Flerobuterol HCl for its unique β1-selectivity in native tissue assays: inactive in β2-rich cerebellum, enabling clean β1-mediated cAMP studies. Its 5x higher central binding affinity vs. salbutamol reduces assay noise. A partial agonist (140% cAMP) with stereospecificity (70-fold l/d), it's irreplaceable for receptor reserve and stereochemical pharmacology research.

Molecular Formula C12H19ClFNO
Molecular Weight 247.73 g/mol
CAS No. 82101-08-4
Cat. No. B1672769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlerobuterol hydrochloride
CAS82101-08-4
SynonymsCRL 40827
CRL-40827
flerobuterol
flerobuterol fumarate
flerobuterol hydrochloride
Molecular FormulaC12H19ClFNO
Molecular Weight247.73 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1F)O.Cl
InChIInChI=1S/C12H18FNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H
InChIKeyNXNFXCMJTRKWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flerobuterol Hydrochloride (CAS 82101-08-4): Selective Beta-Adrenoceptor Agonist for CNS Research


Flerobuterol hydrochloride (developmental code CRL-40827) is a selective β-adrenergic receptor agonist structurally related to salbutamol, originally developed for major depressive disorder and advanced to Phase 2 clinical trials [1]. It acts as an agonist at β1-, β2-, and β3-adrenergic receptors [1], but exhibits preferential β2-adrenoceptor activity in functional assays [2]. Preclinical studies demonstrate its ability to enhance serotonergic neurotransmission and increase brain serotonin synthesis, providing a mechanistic basis for its antidepressant-like profile [3].

Flerobuterol Hydrochloride: Why In-Class Beta-Agonists Are Not Interchangeable


Beta-adrenoceptor agonists exhibit substantial variation in receptor subtype selectivity, binding affinity, and functional signaling properties that preclude simple substitution. Flerobuterol hydrochloride demonstrates a unique pharmacological fingerprint among its closest analogs, including 5-fold higher binding affinity than salbutamol at central beta-adrenoceptors [1] and a distinct tissue-selectivity profile that differentiates it from clenbuterol and isoproterenol [2]. Furthermore, flerobuterol displays pronounced stereospecificity, with the l-enantiomer exhibiting 70-fold greater potency than the d-enantiomer—a degree of stereoselectivity that varies considerably across β-agonist chemotypes [1]. These quantifiable differences in receptor engagement and functional selectivity render flerobuterol a distinct chemical tool that cannot be reliably replaced by generic in-class alternatives without altering experimental outcomes.

Flerobuterol Hydrochloride: Head-to-Head Quantitative Differentiation Evidence


Beta-Adrenoceptor Binding Affinity: Flerobuterol vs. Salbutamol

In competitive radioligand binding assays using [3H]CGP 12177 in rat cerebral cortex membranes, dl-flerobuterol exhibited a Ki of 926 nM, representing a 5-fold higher affinity compared to salbutamol (Ki = 4600 nM) [1]. Flerobuterol was 7-fold less potent than the non-selective agonist isoproterenol (Ki = 140 nM) [1]. Additionally, the l-enantiomer of flerobuterol (Ki = 483 nM) was 70-fold more potent than the d-enantiomer (Ki = 34 µM), demonstrating pronounced stereospecificity [1].

Receptor Binding Beta-Adrenoceptor Affinity Comparison

Receptor Selectivity: Broad Off-Target Profiling Demonstrates High Beta-Adrenergic Specificity

In a comprehensive receptor profiling study, flerobuterol was tested against a panel of non-beta-adrenergic receptors at the highest concentration evaluated. The compound did not inhibit radioligand binding to any of the other receptors tested, demonstrating a very high degree of beta-adrenergic selectivity [1]. This contrasts with many β-agonists that exhibit measurable off-target interactions at clinically relevant concentrations.

Receptor Selectivity Off-Target Screening Beta-Adrenoceptor Specificity

Tissue-Specific Functional Activity: Differential cAMP Response in Cortex vs. Cerebellum

In rat brain slice preparations, flerobuterol stimulated cAMP accumulation in the cerebral cortex (which contains mainly β1-adrenoceptors) but was completely inactive in the cerebellum (which contains almost exclusively β2-adrenoceptors) [1]. This tissue-selective functional profile contrasts with other β-agonists tested: clenbuterol, isoproterenol, salbutamol, and tulobuterol all stimulated cAMP accumulation in both cortical and cerebellar tissues [1].

cAMP Accumulation Beta-Adrenoceptor Subtype Brain Region Specificity

cAMP Maximal Stimulation: Partial Agonist Profile Relative to Full Agonists

In rat cerebral cortex slices, flerobuterol produced a maximal cAMP increase of 140% over basal levels (100%) at 100 µM [1]. This represents substantially lower intrinsic efficacy compared to isoproterenol (380% maximal increase) and norepinephrine (460% maximal increase) [1]. Additionally, flerobuterol competitively antagonized isoproterenol- and norepinephrine-stimulated cAMP accumulation at higher concentrations, a characteristic of partial agonists [1].

cAMP Signaling Partial Agonism Intrinsic Activity

Absence of Mydriasis: Differentiation from Classical Antidepressants

In a comparative behavioral pharmacology study in mice, flerobuterol (0.5–32 mg/kg, i.p.) did not induce mydriasis, whereas the tricyclic antidepressant imipramine produced significant pupillary dilation [1]. Both compounds shared efficacy in preventing apomorphine-induced hypothermia and reversing reserpine- and oxotremorine-induced hypothermia, indicating that antidepressant-like activity can be achieved without this anticholinergic-associated side effect [1].

Side Effect Profile Mydriasis Antidepressant Comparison

Flerobuterol Hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


Central Beta-Adrenoceptor Binding Studies Requiring Higher Affinity than Salbutamol

For in vitro receptor binding assays in CNS tissues, flerobuterol provides a 5-fold affinity advantage over salbutamol (Ki = 926 nM vs. 4600 nM) [1], enabling detection of beta-adrenoceptor binding at lower compound concentrations and reducing nonspecific binding artifacts. The pronounced stereospecificity (70-fold l- vs. d-enantiomer difference) [1] also makes flerobuterol valuable for stereochemical pharmacology studies examining enantiomer-dependent receptor engagement.

Dissection of Beta-1 vs. Beta-2 Adrenoceptor Signaling in Brain Slice Preparations

Flerobuterol's unique functional inactivity in cerebellar tissue (which exclusively expresses β2-adrenoceptors) while retaining activity in β1-rich cortex [1] provides a pharmacological tool for isolating β1-mediated cAMP responses without β2 interference. This property is not shared by clenbuterol, isoproterenol, salbutamol, or tulobuterol [1], making flerobuterol uniquely suited for studies requiring selective β1-agonist activity in native tissue preparations.

Partial Agonist Tool Compound for Beta-Adrenoceptor Signaling Studies

With maximal cAMP stimulation of only 140% over basal compared to 380% for isoproterenol [1], flerobuterol serves as a well-characterized partial agonist for investigating receptor reserve, biased signaling, and the functional consequences of partial vs. full agonism at beta-adrenoceptors. Its competitive antagonism of full agonist responses at higher concentrations [1] makes it useful for studying the interplay between agonist efficacy and receptor occupancy.

Beta-Adrenoceptor-Mediated Antidepressant Mechanism Studies Without Anticholinergic Confounds

In behavioral pharmacology paradigms examining beta-adrenoceptor contributions to antidepressant-like effects, flerobuterol provides efficacy in standard antidepressant screening tests (apomorphine, reserpine, and oxotremorine models) [1] without the mydriatic effect observed with tricyclic antidepressants [1]. This cleaner profile reduces experimental confounds from muscarinic receptor antagonism, enabling more definitive attribution of observed effects to beta-adrenoceptor mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flerobuterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.